molecular formula C13H18N2O2 B1366064 4-Methoxy-N-piperidin-4-yl-benzamide CAS No. 75484-41-2

4-Methoxy-N-piperidin-4-yl-benzamide

Cat. No.: B1366064
CAS No.: 75484-41-2
M. Wt: 234.29 g/mol
InChI Key: NGVMABIEHAYKHH-UHFFFAOYSA-N
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Description

“4-Methoxy-N-piperidin-4-yl-benzamide” is a chemical compound with the molecular formula C13H18N2O2 . It is also known by other synonyms such as OTAVA-BB 1152335 and 4-METHOXY-N-4-PIPERIDINYL-BENZAMIDE .

Scientific Research Applications

Synthesis and Pharmacological Properties

4-Methoxy-N-piperidin-4-yl-benzamide and its derivatives have been extensively studied for their synthesis and structure-activity relationships. For instance, the synthesis and SAR of these compounds have been explored, leading to the identification of potent and selective inhibitors like ML352, which represents a potent and selective inhibitor of the choline transporter (Bollinger et al., 2015). Another study designed and synthesized orally active benzamide derivatives as potent serotonin 4 receptor agonists, highlighting their potential in enhancing gastrointestinal motility (Sonda et al., 2003).

Bioactivity and Pharmacological Evaluation

Various benzamide derivatives have been synthesized and evaluated for their pharmacological properties. For instance, benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives of these compounds have shown promising results in accelerating gastric emptying and increasing the frequency of defecation, with potential as novel prokinetic agents (Sonda et al., 2004). Moreover, metal complexes of new benzamides were synthesized and showed promising antibacterial activity against various bacterial strains, indicating their potential in medicinal chemistry (Khatiwora et al., 2013).

Sigma Receptor Scintigraphy in Cancer Diagnosis

Research has also explored the use of benzamides in cancer diagnosis. For example, sigma receptor scintigraphy with certain benzamide derivatives has been investigated to visualize primary breast tumors in humans, based on their binding to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002).

Potential in Anti-Diabetic Drug Synthesis

There has been research into the identification and synthesis of impurities in anti-diabetic drugs like Repaglinide, where benzamide derivatives played a crucial role in the structural characterization and formation of these impurities (Kancherla et al., 2018).

Mechanism of Action

Target of Action

The primary target of 4-Methoxy-N-piperidin-4-yl-benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This compound also upregulates the expression of cleaved caspase-3 . The activation of p21 expression or the p53–p21 signaling pathway promotes cell cycle arrest and apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The result of the compound’s action is the promotion of tumor cell apoptosis . This is achieved through the upregulation of cleaved caspase-3 and the induction of the expression of HIF-1α protein and the downstream target gene p21 .

Action Environment

The action of this compound is influenced by the hypoxic environment of the tumor cells . Hypoxia, or low oxygen levels, is a common characteristic of solid tumors and can influence the efficacy of this compound . The compound’s ability to activate the HIF-1 pathway suggests that it may be particularly effective in hypoxic environments .

Biochemical Analysis

Biochemical Properties

4-Methoxy-N-piperidin-4-yl-benzamide plays a significant role in biochemical reactions, particularly in the modulation of hypoxia-inducible factor 1 pathways. This compound has been shown to interact with hypoxia-inducible factor 1 alpha, a transcription factor that regulates the expression of genes involved in cellular response to low oxygen levels . The interaction between this compound and hypoxia-inducible factor 1 alpha leads to the activation of downstream target genes, such as p21 and cleaved caspase-3, which are involved in cell cycle regulation and apoptosis . Additionally, this compound has been found to inhibit the activity of certain protein kinases, further influencing cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In hepatic cancer cells, this compound has been observed to induce the expression of hypoxia-inducible factor 1 alpha and its downstream targets, leading to increased glycolysis and adaptation to hypoxic conditions . Furthermore, this compound promotes apoptosis in tumor cells by upregulating the expression of pro-apoptotic proteins such as Bax and Bad . This compound also influences cell signaling pathways, including the p53-p21 signaling pathway, which is crucial for cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to hypoxia-inducible factor 1 alpha, stabilizing it and preventing its degradation under normoxic conditions . This stabilization allows hypoxia-inducible factor 1 alpha to translocate to the nucleus, where it activates the transcription of target genes involved in cellular adaptation to hypoxia . Additionally, this compound inhibits the activity of certain protein kinases, leading to alterations in cell signaling pathways and gene expression . These molecular interactions contribute to the compound’s ability to modulate cellular processes and promote apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its bioactivity over extended periods . Prolonged exposure to this compound can lead to the gradual degradation of the compound, resulting in reduced efficacy . Long-term studies have also indicated that continuous treatment with this compound can cause sustained changes in cellular metabolism and gene expression, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively induce the expression of hypoxia-inducible factor 1 alpha and its downstream targets, promoting cellular adaptation to hypoxia . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability and clearance from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette transporters, facilitating its accumulation in specific tissues . Additionally, this compound binds to plasma proteins, which influences its distribution and bioavailability . The localization of the compound within tissues is also affected by its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with hypoxia-inducible factor 1 alpha and other biomolecules . Post-translational modifications, such as phosphorylation, play a role in directing this compound to specific subcellular compartments . These modifications influence the compound’s ability to modulate cellular processes and promote apoptosis in cancer cells .

Properties

IUPAC Name

4-methoxy-N-piperidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-4-2-10(3-5-12)13(16)15-11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVMABIEHAYKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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